molecular formula C11H12O4S B11725672 Methyl 4-(benzenesulfonyl)but-2-enoate

Methyl 4-(benzenesulfonyl)but-2-enoate

Cat. No.: B11725672
M. Wt: 240.28 g/mol
InChI Key: UPSCHUMZRHHZFN-UHFFFAOYSA-N
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Description

Methyl 4-(benzenesulfonyl)but-2-enoate is an organic compound with the molecular formula C11H12O4S. It is characterized by the presence of a benzenesulfonyl group attached to a but-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(benzenesulfonyl)but-2-enoate typically involves the reaction of methyl acetoacetate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzenesulfonyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-(benzenesulfonyl)but-2-enoate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 4-(benzenesulfonyl)but-2-enoate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

  • Methyl 4-oxo-4-phenylbut-2-enoate
  • Methyl 4-(p-toluenesulfonyl)but-2-enoate

Comparison: Methyl 4-(benzenesulfonyl)but-2-enoate is unique due to the presence of the benzenesulfonyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The sulfonyl group enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

methyl 4-(benzenesulfonyl)but-2-enoate

InChI

InChI=1S/C11H12O4S/c1-15-11(12)8-5-9-16(13,14)10-6-3-2-4-7-10/h2-8H,9H2,1H3

InChI Key

UPSCHUMZRHHZFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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